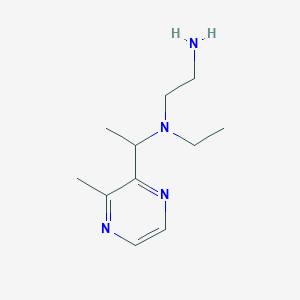
4-Pyridinehexanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Pyridin-4-yl)hexan-1-ol is an organic compound that belongs to the class of pyridine derivatives It consists of a hexane chain with a hydroxyl group at one end and a pyridine ring at the other
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(pyridin-4-yl)hexan-1-ol typically involves the reaction of pyridine with a suitable hexane derivative. One common method is the nucleophilic substitution reaction where pyridine is reacted with 6-bromohexan-1-ol in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
On an industrial scale, the production of 6-(pyridin-4-yl)hexan-1-ol may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product with the desired specifications.
Análisis De Reacciones Químicas
Types of Reactions
6-(Pyridin-4-yl)hexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The pyridine ring can be reduced to form piperidine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride, followed by nucleophilic substitution.
Major Products Formed
Oxidation: Formation of 6-(pyridin-4-yl)hexanal or 6-(pyridin-4-yl)hexanone.
Reduction: Formation of 6-(piperidin-4-yl)hexan-1-ol.
Substitution: Formation of 6-(pyridin-4-yl)hexyl chloride and subsequent derivatives.
Aplicaciones Científicas De Investigación
6-(Pyridin-4-yl)hexan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biological systems and as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 6-(pyridin-4-yl)hexan-1-ol involves its interaction with specific molecular targets. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, while the hydroxyl group can form hydrogen bonds. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The compound may also participate in metabolic pathways, influencing cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
6-(Pyridin-3-yl)hexan-1-ol: Similar structure but with the pyridine ring attached at the 3-position.
6-(Pyridin-2-yl)hexan-1-ol: Pyridine ring attached at the 2-position.
6-(Piperidin-4-yl)hexan-1-ol: Reduced form of the pyridine ring, resulting in a piperidine ring.
Uniqueness
6-(Pyridin-4-yl)hexan-1-ol is unique due to the specific positioning of the pyridine ring at the 4-position, which can influence its chemical reactivity and biological interactions. This positional isomerism can lead to differences in the compound’s properties and applications compared to its analogs.
Propiedades
Número CAS |
4343-94-6 |
|---|---|
Fórmula molecular |
C11H17NO |
Peso molecular |
179.26 g/mol |
Nombre IUPAC |
6-pyridin-4-ylhexan-1-ol |
InChI |
InChI=1S/C11H17NO/c13-10-4-2-1-3-5-11-6-8-12-9-7-11/h6-9,13H,1-5,10H2 |
Clave InChI |
YOBRJRKITQMTJE-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=CC=C1CCCCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Chlorobenzo[d]oxazole-7-carboxylic acid](/img/structure/B13108895.png)

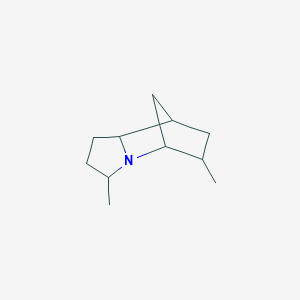

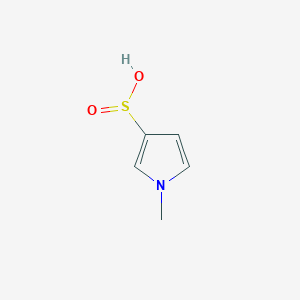
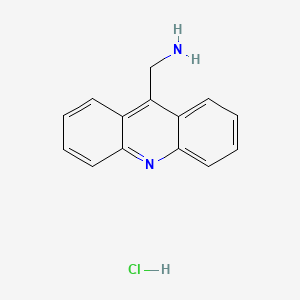
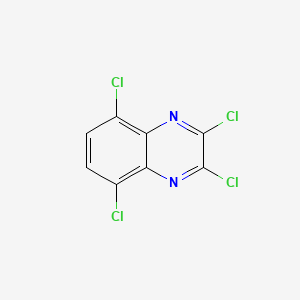
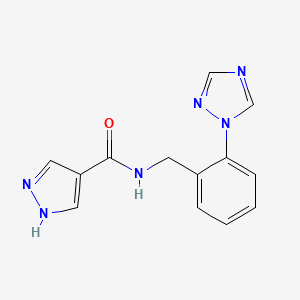
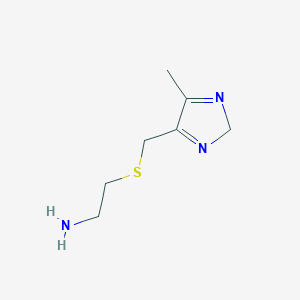

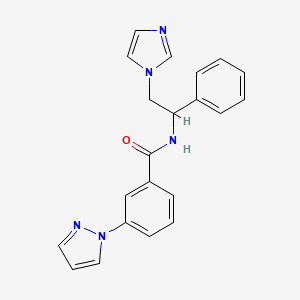

![(1R,4R)-Benzyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13108986.png)
